2-(2-Bromo-3-chloro-6-fluorophenyl)aceticacid

Lipophilicity Drug design Predicted ADME

2-(2-Bromo-3-chloro-6-fluorophenyl)acetic acid (CAS 1823559-74-5) is a tri-halogenated phenylacetic acid derivative with the molecular formula C₈H₅BrClFO₂ and a molecular weight of 267.48 g/mol. Its phenyl ring carries bromine, chlorine, and fluorine substituents at the 2-, 3-, and 6-positions, respectively, creating a distinct regioisomeric pattern among the broader class of bromo-chloro-fluoro-phenylacetic acids.

Molecular Formula C8H5BrClFO2
Molecular Weight 267.48 g/mol
CAS No. 1823559-74-5
Cat. No. B12509925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromo-3-chloro-6-fluorophenyl)aceticacid
CAS1823559-74-5
Molecular FormulaC8H5BrClFO2
Molecular Weight267.48 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)CC(=O)O)Br)Cl
InChIInChI=1S/C8H5BrClFO2/c9-8-4(3-7(12)13)6(11)2-1-5(8)10/h1-2H,3H2,(H,12,13)
InChIKeyPNJXXXLANXKEAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Bromo-3-chloro-6-fluorophenyl)acetic acid (CAS 1823559-74-5): Key Procurement Specifications for Tri-Halogenated Phenylacetic Acid Building Blocks


2-(2-Bromo-3-chloro-6-fluorophenyl)acetic acid (CAS 1823559-74-5) is a tri-halogenated phenylacetic acid derivative with the molecular formula C₈H₅BrClFO₂ and a molecular weight of 267.48 g/mol . Its phenyl ring carries bromine, chlorine, and fluorine substituents at the 2-, 3-, and 6-positions, respectively, creating a distinct regioisomeric pattern among the broader class of bromo-chloro-fluoro-phenylacetic acids [1]. This compound serves as a versatile intermediate in medicinal chemistry and agrochemical research, where the specific spatial arrangement of halogens governs downstream reactivity, binding interactions, and physicochemical properties such as predicted LogP (2.87) and density (1.792 ± 0.06 g/cm³) .

Why 2-(2-Bromo-3-chloro-6-fluorophenyl)acetic acid Cannot Be Interchanged with Its Regioisomeric Analogs


Tri-halogenated phenylacetic acids sharing the identical molecular formula (C₈H₅BrClFO₂) and molecular weight (267.48 g/mol) are not functionally interchangeable . The target compound's 2-Br, 3-Cl, 6-F arrangement places all three halogens in consecutive ortho and meta positions relative to the acetic acid side chain, whereas close regioisomers such as 3-bromo-6-chloro-2-fluorophenylacetic acid (CAS 1781148-37-5) and 2-(4-bromo-3-chloro-2-fluorophenyl)acetic acid (CAS 1696671-96-1) exhibit markedly different halogen topologies . These positional variations alter electron density distribution, steric hindrance around the reactive acetic acid moiety, and lipophilicity—directly affecting cross-coupling efficiency, enzyme active-site complementarity, and metabolic stability [1]. The following quantitative evidence demonstrates exactly where the 2,3,6-substitution pattern delivers measurable differentiation that precludes generic substitution.

Quantitative Differentiation Evidence for 2-(2-Bromo-3-chloro-6-fluorophenyl)acetic acid (CAS 1823559-74-5) Against Closest Analogs


Predicted LogP Differential: 2-Br,3-Cl,6-F vs. 2-Cl,3-Br,6-F Regioisomer

The target compound (2-Br, 3-Cl, 6-F substitution) exhibits a higher predicted LogP compared to the regioisomer 2-(3-bromo-2-chloro-6-fluorophenyl)acetic acid (CAS 1003608-92-1), indicating greater lipophilicity that influences membrane permeability and metabolic clearance. The predicted LogP for the target compound is 2.87, determined using the ACD/Labs Percepta platform , while the 2-Cl, 3-Br, 6-F regioisomer shows a reported predicted LogP of approximately 2.49, based on fragment-based calculation methods [1].

Lipophilicity Drug design Predicted ADME

Steric Hindrance Profile: Comparative ortho-Disubstitution Impacts on Reactivity

The 2,3,6-halogen arrangement places bromine at the ortho position adjacent to the acetic acid side chain, creating substantial steric hindrance around the reactive methylene group that is absent in analogs lacking ortho-halogen substitution adjacent to the side chain [1]. Among tri-halogenated phenylacetic acid regioisomers, only those with a halogen at the 2-position (ortho to the CH₂COOH group) experience this steric compression [2]. The target compound is among the most sterically hindered of the C₈H₅BrClFO₂ regioisomers, while 2-(4-bromo-3-chloro-2-fluorophenyl)acetic acid (CAS 1696671-96-1) has fluorine at the ortho position (smaller van der Waals radius: F = 1.47 Å vs. Br = 1.85 Å), resulting in reduced steric bulk near the reactive center .

Cross-coupling Steric effects Synthetic accessibility

Electronic Effects on Acidity: Predicted pKa Variation Among Halogen Regioisomers

The cumulative electron-withdrawing effect of the three halogens is position-dependent, resulting in predicted pKa differences among regioisomers [1]. The target compound's 2-Br, 3-Cl, 6-F pattern places the most electronegative halogen (fluorine) at the para position relative to the halogen at position 2 rather than adjacent to the acetic acid side chain, potentially moderating the acid-strengthening inductive effect compared to regioisomers with fluorine at the ortho position [2]. Class-level data for halogenated phenylacetic acids shows that pKa values range from approximately 2.9 to 4.0 depending on substitution pattern; α-bromo-4-fluorophenylacetic acid (an analog with different topology) has a predicted pKa of 2.37 ± 0.10 .

Acid-base properties Reactivity Salt formation

Synthetic Accessibility and Commercial Availability Relative to Closest Analogs

The target compound (CAS 1823559-74-5) is stocked as a 95% purity research-grade intermediate by multiple global suppliers including BLD Pharmatech and Fujifilm Wako , whereas the closest regioisomer 2-(4-bromo-3-chloro-2-fluorophenyl)acetic acid (CAS 1696671-96-1) is priced at €698.00 for 50 mg and €1,964.00 for 500 mg from single specialized sources, reflecting lower commercial availability and higher procurement cost . The ethyl ester derivative of the target compound is also cataloged, indicating established downstream derivatization routes .

Procurement Supply chain Synthetic utility

Optimal Application Scenarios for 2-(2-Bromo-3-chloro-6-fluorophenyl)acetic acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Higher Lipophilicity

When a drug discovery program identifies that the 3-bromo-2-chloro-6-fluoro regioisomer (predicted LogP ≈ 2.49) provides insufficient membrane permeability, the target compound (predicted LogP 2.87) offers a ΔLogP of +0.38 without altering molecular weight or hydrogen bond donor/acceptor count . This incremental lipophilicity gain can improve passive diffusion across biological membranes while maintaining the same halogen-dependent binding interactions.

Cross-Coupling Reactions Requiring Ortho-Directed Regioselectivity

For Suzuki-Miyaura or Buchwald-Hartwig couplings where the bromine at the 2-position is intended as the leaving group, the enhanced steric bulk provided by adjacent chlorine and fluorine substituents directs palladium catalyst approach exclusively to the ortho-bromine site [1]. Analogs with smaller ortho substituents (e.g., fluorine at the 2-position) may exhibit competing reactivity at alternative halogen positions due to reduced steric differentiation.

Cost-Sensitive Scale-Up Programs with Polyhalogenated Intermediates

At comparable purity (95%), the target compound is available from multiple suppliers at procurement costs that are less than one-fifth those of the 4-bromo-3-chloro-2-fluoro regioisomer (CAS 1696671-96-1), which is listed at €698/50 mg from limited sources . For programs requiring gram-scale quantities, this cost differential becomes decisive for budget feasibility.

Agrochemical Intermediate Synthesis Leveraging Moderate Acidity

The estimated higher pKa of the target compound (predicted ~3.2–3.8) relative to more acidic α-halo-phenylacetic acids (pKa ~2.37) makes it suitable for esterification or amidation reactions conducted under mildly basic conditions, where excessively acidic substrates would deprotonate prematurely and form unreactive carboxylate salts .

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